molecular formula C10H15N3O2 B058724 tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1280210-79-8

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No. B058724
M. Wt: 209.24 g/mol
InChI Key: IBUNCTVDGYIKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895603B2

Procedure details

To a solution of tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrol[3,4-c]pyrazole-5(1H)-carboxylate (47.0 kg, 207 mol) in dichloromethane (669 kg) at 0° C. was added a methanol solution of toluene-4-sulfonic acid monohydrate (3.7 kg, 20 mol in 38 kg MeOH) drop-wise over 2 h. The reaction was then aged for 4 h at this temperature. Then, 5% aqueous NaHCO3 (91 kg) was added and stirred at room temperature for 30 min. The layers were then separated and the aqueous extracted with dichloromethane (312 kg). The combined organics were washed with 5% brine (190 kg then 483 kg), treated with activated carbon (2.7 kg) and filtered. The resulting organics were dried with Na2SO4, filtered, and concentrated to 71-118 L. n-Heptane was then added (238 kg) and the batch further concentrated to 188-235 L. The slurry was cooled to 10-20° C., filtered, and the cake washed with n-heptane. The solids were dried under vacuum at 40-50° C. overnight to give tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 kg
Type
reactant
Reaction Step One
Quantity
669 kg
Type
solvent
Reaction Step One
Quantity
91 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]12[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][CH:6]1[CH:5]=[N:4][NH:3]2.CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>ClCCl>[NH:3]1[C:2]2[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][C:6]=2[CH:5]=[N:4]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
47 kg
Type
reactant
Smiles
OC12NN=CC1CN(C2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
3.7 kg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
669 kg
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
91 kg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with dichloromethane (312 kg)
WASH
Type
WASH
Details
The combined organics were washed with 5% brine (190 kg
ADDITION
Type
ADDITION
Details
483 kg), treated with activated carbon (2.7 kg)
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organics were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 71-118 L
ADDITION
Type
ADDITION
Details
n-Heptane was then added (238 kg)
CONCENTRATION
Type
CONCENTRATION
Details
the batch further concentrated to 188-235 L
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 10-20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake washed with n-heptane
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at 40-50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1N=CC2=C1CN(C2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.